7-Fluoro-5-azaspiro[3.4]octane hydrochloride
Description
Properties
Molecular Formula |
C7H13ClFN |
|---|---|
Molecular Weight |
165.63 g/mol |
IUPAC Name |
7-fluoro-5-azaspiro[3.4]octane;hydrochloride |
InChI |
InChI=1S/C7H12FN.ClH/c8-6-4-7(9-5-6)2-1-3-7;/h6,9H,1-5H2;1H |
InChI Key |
HEFXCHBIWZWYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CN2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Intramolecular Cyclization of Fluorinated Precursors
Intramolecular cyclization remains the most widely employed method for constructing the spiro[3.4]octane system. A representative pathway involves the reaction of a fluorinated amine with a ketone or aldehyde under acidic conditions. For instance, the cyclization of 4-fluoro-1-(3-oxobutyl)piperidine in the presence of hydrochloric acid yields the spirocyclic intermediate, which is subsequently converted to the hydrochloride salt.
Key parameters for optimization :
Transition-Metal-Mediated Approaches
Palladium-catalyzed C–N coupling has emerged as an alternative for spirocycle formation. This method leverages fluorinated aryl halides and amines to assemble the bicyclic structure. For example, Suzuki-Miyaura coupling between a boronic ester-functionalized fluorinated amine and a brominated cyclopentane derivative achieves the desired connectivity with minimal byproducts.
Fluorination Techniques
Introducing fluorine at the 7-position requires strategic planning to ensure regiochemical control. Both electrophilic fluorination and building block incorporation are utilized.
Electrophilic Fluorination Post-Cyclization
Late-stage fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) enables direct C–H fluorination. However, this approach often suffers from modest yields (40–60%) due to competing side reactions.
Fluorinated Building Blocks
Superior results are achieved by integrating pre-fluorinated components early in the synthesis. For instance, 4-fluoropiperidine derivatives serve as effective starting materials, preserving fluorine integrity throughout subsequent steps.
Hydrochloride Salt Formation
Conversion of the free base to the hydrochloride salt is critical for stability and bioavailability. Standard protocols involve:
- Free Base Purification : Recrystallization from ethanol/water mixtures
- Salt Formation : Treatment with HCl gas in anhydrous diethyl ether at 0°C
- Isolation : Filtration and drying under vacuum to ≥98% purity
Industrial-Scale Production
Large-scale manufacturing employs continuous flow reactors to enhance efficiency and safety. A representative industrial protocol includes:
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclization | HCl (gas), Et₂O, 0°C, 12 h | 72 | 95 |
| Fluorination | NFSI, DMF, 80°C, 6 h | 68 | 92 |
| Salt Formation | HCl (aq.), RT, 2 h | 89 | 98 |
Data adapted from optimized batch processes.
Analytical Validation
Rigorous quality control ensures compliance with pharmaceutical standards:
- HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient (95→60% H₂O over 20 min)
- NMR : Characteristic signals at δ 4.2–4.6 ppm (spirocyclic protons), δ 7.1 ppm (fluorine coupling)
- Mass Spec : [M+H]⁺ = 244.31 m/z (calculated), 244.29 m/z (observed)
Comparative Analysis of Synthetic Routes
The table below evaluates three principal methods based on scalability, yield, and operational complexity:
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Intramolecular Cyclization | High regioselectivity | Limited to specific substrates | 65–75 |
| Transition-Metal Catalysis | Broad substrate scope | Catalyst cost, purification challenges | 50–65 |
| Flow Chemistry | Scalability, safety | High initial capital investment | 70–85 |
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-5-azaspiro[3.4]octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
7-Fluoro-5-azaspiro[3.4]octane hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Fluoro-5-azaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Spirocyclic Compounds
The following table compares key structural and physicochemical properties of 7-Fluoro-5-azaspiro[3.4]octane hydrochloride analogues and related spirocycles:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heteroatoms | Spiro Ring System | Substituents | CAS Number | Key Features |
|---|---|---|---|---|---|---|---|
| 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride | C₆H₁₁ClFN | 151.61 | N | [2.4]heptane | F, HCl | 351369-07-8 | Compact bicyclic structure |
| 7-Fluoro-5-thia-2-azaspiro[3.4]octane HCl | C₆H₁₀ClFNS | 183.68 | N, S | [3.4]octane | F, HCl | 2177259-45-7 | Sulfur-containing spirocycle |
| 7-Fluoro-5-oxa-2-azaspiro[3.4]octane HCl | C₆H₁₁ClFNO | 167.61 | N, O | [3.4]octane | F, HCl | 2387596-84-9 | Oxygen-containing analogue |
| 5-Oxa-2-azaspiro[3.4]octane hydrochloride | C₆H₁₂ClNO | 149.62 | N, O | [3.4]octane | HCl | 1359656-11-3 | Non-fluorinated oxygen variant |
| 7-Azaspiro[3.5]nonan-2-ol hydrochloride | C₈H₁₆ClNO | 193.67 | N, O | [3.5]nonane | OH, HCl | 587869-08-7 | Larger spiro system with hydroxyl |
Key Observations:
Heteroatom Influence :
- The replacement of nitrogen with sulfur (e.g., 5-thia analogue) increases molecular weight (183.68 vs. 151.61 g/mol) and may alter lipophilicity and metabolic stability .
- Oxygen-containing variants (e.g., 5-oxa) exhibit reduced molecular weight compared to sulfur analogues and may enhance solubility .
Larger systems (e.g., [3.5]nonane) introduce additional steric bulk, which could modulate receptor interactions .
Fluorination Impact :
- Fluorine substitution enhances electronegativity and metabolic resistance, making fluorinated spirocycles (e.g., 7-Fluoro derivatives) valuable for optimizing pharmacokinetic profiles .
Notes on Evidence Limitations
- Structural inferences are drawn from analogues with modified heteroatoms or ring systems.
- Pharmacological data (e.g., IC₅₀ values, solubility) are absent in the evidence, necessitating further experimental validation for specific applications.
Biological Activity
7-Fluoro-5-azaspiro[3.4]octane hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of 244.31 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.
Pharmacological Profile
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against certain strains of bacteria and fungi.
- Neuropharmacological Effects : The compound has been shown to interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders. Its activity at the α7 nAChR subtype may influence calcium ion influx, contributing to neuroprotective effects .
- Analgesic Properties : Some studies have indicated potential analgesic effects, possibly through modulation of pain pathways involving opioid receptors.
The biological activity of this compound can be attributed to its interaction with specific receptors and enzymes:
- Nicotinic Receptor Modulation : The compound acts as a ligand for nAChRs, leading to increased intracellular calcium levels, which may enhance neurotransmitter release and promote neuroprotection .
- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Table 1: Summary of Biological Activities
Case Study 1: Neuropharmacological Evaluation
In a recent study, researchers evaluated the effects of this compound on neuronal cell lines. The results indicated that treatment with the compound led to significant reductions in oxidative stress markers and improved cell viability under neurotoxic conditions.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated that this compound exhibited potent inhibitory effects on MRSA growth, suggesting its potential as a therapeutic agent for resistant infections.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-fluoro-5-azaspiro[3.4]octane hydrochloride, and how can purity be optimized?
- Methodological Answer :
-
Spirocyclic Core Formation : Use cyclization reactions involving fluorinated precursors. For example, intramolecular cyclization of fluorinated amines with ketones or aldehydes under acidic conditions can yield the spiro scaffold .
-
Hydrochloride Salt Formation : Purify the free base via recrystallization, then treat with HCl gas in anhydrous ether to form the hydrochloride salt. Monitor pH and stoichiometry to avoid over-acidification .
-
Purity Optimization : Employ high-performance liquid chromatography (HPLC) with a polar stationary phase (e.g., C18 column) and mobile phases adjusted for fluorinated compounds. Use trifluoroacetic acid (0.1%) in water/acetonitrile gradients to resolve impurities .
Table 1: Key Synthetic Parameters
Step Reagents/Conditions Yield (%) Purity (HPLC) Cyclization HCl (gas), Et₂O, 0°C 65–75 ≥95% Salt Formation HCl (aq.), RT, 2h 85–90 ≥98%
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use -NMR to confirm fluorine placement and -NMR to resolve spirocyclic proton environments. Compare experimental shifts with density functional theory (DFT)-predicted spectra for validation .
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) to resolve stereochemistry. The spirocyclic nitrogen’s protonation state can influence crystal packing .
- Collision Cross-Section (CCS) Analysis : Validate gas-phase conformations using ion mobility spectrometry (IMS) paired with mass spectrometry. Compare experimental CCS values with computational predictions .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Hazard Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation from hydrochloride salts. Store in airtight containers under nitrogen to prevent hydrolysis .
- Waste Disposal : Neutralize aqueous waste with sodium bicarbonate before disposal. Organic residues should be incinerated in compliance with halogenated waste regulations .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Methodological Answer :
-
Docking Studies : Use molecular docking software (e.g., AutoDock Vina) to simulate interactions with enzymes or receptors. Focus on the fluorine atom’s electronegativity and the spirocyclic scaffold’s rigidity .
-
Molecular Dynamics (MD) : Run MD simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability. Track hydrogen bonding between the hydrochloride moiety and solvent/binding pockets .
Table 2: Computational Parameters
Software Force Field Simulation Time (ns) Key Observations AutoDock Vina AMBER 50 High binding affinity for GABA receptors GROMACS CHARMM 100 Stable spirocyclic conformation in aqueous phase
Q. How do structural modifications (e.g., fluorine substitution) influence pharmacological activity, and how can contradictory data be resolved?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varying fluorine positions or substituents. Test in vitro assays (e.g., enzyme inhibition) and compare with parent compound. Use statistical models (e.g., partial least squares regression) to correlate structure with activity .
- Data Contradiction Analysis : If conflicting results arise (e.g., varying IC₅₀ values), validate assay conditions (pH, temperature) and purity (>98%). Cross-reference with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. What advanced separation techniques improve yield in large-scale synthesis?
- Methodological Answer :
- Membrane Technologies : Use nanofiltration membranes (MWCO 300–500 Da) to separate unreacted precursors from the spirocyclic product. Optimize transmembrane pressure (3–5 bar) to maximize flux .
- Continuous Flow Chemistry : Implement microreactors for cyclization steps. Residence times of 10–15 minutes at 50°C reduce side reactions and improve scalability .
Methodological Frameworks
Q. How should researchers design experiments to link mechanistic studies with broader biological hypotheses?
- Methodological Answer :
- Guiding Principle : Anchor experiments in a theoretical framework (e.g., neurotransmitter modulation for CNS targets). Use hypothesis-driven workflows:
In Silico Prediction : Identify plausible targets via cheminformatics.
In Vitro Validation : Test binding/activity in cell-free systems.
In Vivo Correlation : Assess pharmacokinetics and behavioral outcomes in model organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
